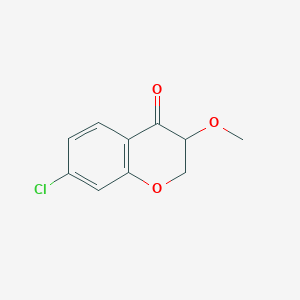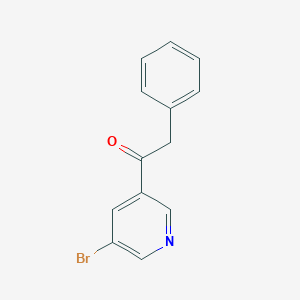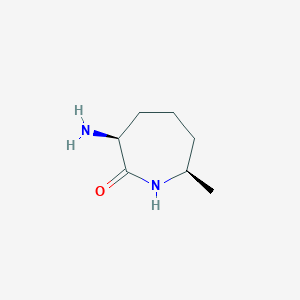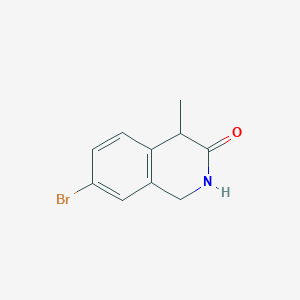
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a chloro-oxopropyl group and a trifluoromethyl group. Compounds with such structures are often of interest in various fields of chemistry and industry due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One possible route could involve the chlorination of a suitable precursor followed by the introduction of the oxopropyl and trifluoromethyl groups under controlled conditions. Specific reagents, catalysts, and solvents would be chosen based on the desired reaction pathway and yield optimization.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, focusing on efficiency, cost-effectiveness, and safety. This might involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile could have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical agent or drug precursor.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-3-oxopropyl)benzonitrile: Lacks the trifluoromethyl group.
5-(Trifluoromethyl)benzonitrile: Lacks the chloro-oxopropyl group.
2-Chloro-5-(trifluoromethyl)benzonitrile: Lacks the oxopropyl group.
Uniqueness
The presence of both the chloro-oxopropyl and trifluoromethyl groups in 2-(2-Chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C11H7ClF3NO |
|---|---|
Poids moléculaire |
261.63 g/mol |
Nom IUPAC |
2-(2-chloro-3-oxopropyl)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H7ClF3NO/c12-10(6-17)4-7-1-2-9(11(13,14)15)3-8(7)5-16/h1-3,6,10H,4H2 |
Clé InChI |
MOYHYJLKOLMPKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C#N)CC(C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydrospiro[[1,3]dioxolane-2,7'-pyrido[1,2-a]pyrazin]-3'(2'H)-one](/img/structure/B15234146.png)
![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3S)-3-aminopropanoic acid](/img/structure/B15234152.png)
![tert-Butyl(1S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15234156.png)


![Dimethyl 2-((4AS,8AR)-6-phenyltetrahydro-[1,3]dioxino[5,4-D][1,3]dioxin-2-YL)malonate](/img/structure/B15234163.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15234183.png)


![2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol](/img/structure/B15234211.png)
![Methyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15234214.png)


